2-(1-Methylazetidin-3-yl)acetic acid

Description

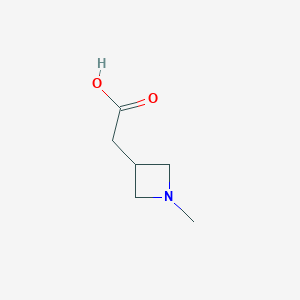

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylazetidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-5(4-7)2-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIDVNYQQPRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 2 1 Methylazetidin 3 Yl Acetic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent ring strain and functionality of azetidine (B1206935) derivatives make them useful precursors for more complex heterocyclic structures. nih.govresearchgate.net The acetic acid side chain of 2-(1-methylazetidin-3-yl)acetic acid provides a convenient handle for intramolecular and intermolecular reactions to build fused, bridged, and spirocyclic frameworks. These scaffolds are of significant interest in drug discovery as they allow for the exploration of three-dimensional chemical space. nih.gov

Fused bicyclic systems containing an azetidine ring can be accessed through cycloaddition reactions. For instance, [2+2] cycloadditions between 2-azetines and ketenes have been shown to produce [2.2.0]-fused azetidine structures. nih.gov While this specific example starts from an unsaturated azetine, the principle of using a four-membered ring as a core to build adjacent rings is a common strategy. The carboxylic acid moiety of this compound can be converted into a ketene (B1206846) precursor or other reactive intermediates to facilitate intramolecular cyclizations, leading to fused lactams or other bicyclic systems. The synthesis of functionalized azetidines is often a key step in accessing these more complex architectures. researchgate.net

| Reaction Type | Reactant from Azetidine Core | Resulting Fused System | Reference |

| [2+2] Cycloaddition | Dichloroketene with 2-azetine | [2.2.0]-fused azetidine | nih.gov |

| Intramolecular Cyclization | Azetidine with pendant reactive group | Fused azetidine lactam | N/A |

The synthesis of bridged azetidine frameworks represents a significant challenge in synthetic chemistry. These structures introduce a high degree of conformational rigidity, which can be advantageous for designing specific molecular shapes for biological targets. Access to these frameworks can be achieved through the diversification of densely functionalized azetidine ring systems. nih.gov Starting from a precursor like this compound, multi-step sequences can be envisioned where the acetic acid chain is elongated and functionalized to enable a bridging cyclization back onto the azetidine ring or a substituent.

| Synthetic Strategy | Key Intermediate | Resulting Bridged System | Reference |

| Intramolecular Ring Closure | Functionalized azetidine derivative | Bridged azetidine | nih.gov |

Spirocyclic scaffolds containing an azetidine ring are increasingly utilized in medicinal chemistry to introduce three-dimensionality. researchgate.net The synthesis of such compounds often involves the cycloaddition of a ketene with an imine, a reaction known as the Staudinger synthesis, to form a β-lactam (azetidin-2-one). mdpi.comnih.gov For example, spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones have been prepared from isatin-derived imines and an appropriate acetyl chloride. mdpi.comnih.gov The this compound can be a precursor to a suitable ketene or acyl chloride, which could then react with a cyclic imine to generate a spirocyclic azetidinone. Another approach involves the reaction of monocyclic azetidine-2,3-diones with difunctionalized substrates to create spiro-fused azetidin-2-ones. researchgate.net

The general synthesis of multifunctional spirocycles can be achieved in two main steps: the synthesis of an azetidinone followed by its reduction to the corresponding azetidine. researchgate.net This highlights the versatility of the azetidinone intermediate in constructing complex spirocyclic systems. researchgate.net

| Synthetic Method | Reactants | Resulting Spirocyclic Derivative | Reference |

| Staudinger Synthesis | Isatin-derived imine + Aryl acetyl chloride | Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione | mdpi.comnih.gov |

| Cyclocondensation | Azetidine-2,3-dione + Difunctionalized substrate | Spiro-fused azetidin-2-one | researchgate.net |

Integration into Amino Acid and Peptidomimetic Scaffolds

The unique structural features of this compound make it an attractive building block for creating non-natural amino acids and peptidomimetics. nih.govresearchgate.net These modified peptides are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and specific conformational preferences to increase receptor affinity and selectivity. nih.gov

Incorporating cyclic structures into peptides is a well-established strategy to limit their conformational flexibility. nih.gov This reduction in flexibility can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target. The rigid four-membered ring of this compound, when incorporated into a peptide backbone, acts as a conformational constraint. Azetidine-containing amino acids can serve as mimics for natural amino acids, forcing the peptide chain to adopt specific turn structures. nih.gov For example, azabicycloalkanone amino acid scaffolds have been shown to be effective mimetics of type II' β-turns. nih.gov The substitution pattern on the azetidine ring can be used to fine-tune the desired geometry.

| Scaffold | Mimicked Structure | Effect | Reference |

| Azetidine-containing amino acid | Amino acid residue | Conformational restriction | nih.gov |

| Azabicycloalkanone amino acid | Dipeptide (Type II' β-turn) | Stabilized turn structure | nih.gov |

This compound is an example of an unnatural amino acid derivative. tcichemicals.com The site-specific incorporation of such unnatural amino acids into proteins and peptides is a powerful tool in chemical biology and drug discovery. nih.gov These non-canonical amino acids can introduce novel chemical functionalities or confer improved pharmacological properties. nih.gov Azetidine-containing amino acids, such as (azetidin-3-yl)acetic acid, can be considered structural analogues of naturally occurring amino acids like 4-aminobutanoic acid (GABA). nih.gov The synthesis of novel heterocyclic amino acids containing azetidine rings is an active area of research, with methods being developed to create diverse derivatives for various applications. nih.gov

| Unnatural Amino Acid | Natural Analogue/Target | Application Area | Reference |

| (Azetidin-3-yl)acetic acid | 4-aminobutanoic acid (GABA) | CNS-active agents | nih.gov |

| Azetidine amino esters | 5-aminopentanoic acid | Pharmaceutically active agents | nih.gov |

Application in Diversity-Oriented Synthesis (DOS)

The strategic use of small, functionalized heterocyclic scaffolds is a cornerstone of diversity-oriented synthesis (DOS), a powerful approach for the creation of structurally diverse and complex small-molecule libraries for biological screening. Azetidines, in particular, are highly valued building blocks in medicinal chemistry as they can confer favorable pharmacokinetic properties to drug candidates. acs.orgnih.govresearchgate.net The compound this compound represents a valuable, yet underexplored, building block for DOS, offering two distinct points for diversification: the carboxylic acid moiety and the core azetidine ring.

The presence of the carboxylic acid group allows for the facile introduction of a wide array of chemical appendages through well-established synthetic transformations. This enables the rapid generation of large libraries of compounds with diverse functionalities. The azetidine ring itself serves as a rigid, three-dimensional scaffold that can introduce novel chemical space into compound libraries, a desirable feature for the discovery of new biological activities. researchgate.netnih.gov

The general strategy for employing this compound in DOS would involve the parallel or combinatorial synthesis of derivatives by reacting the carboxylic acid with a diverse set of reactants. This approach allows for the systematic exploration of the chemical space around the core azetidine scaffold.

Table 1: Potential Diversification of this compound via Carboxylic Acid Functionalization

| Reaction Type | Reactant Class | Resulting Functional Group | Potential Diversity |

| Amide Coupling | Primary & Secondary Amines | Amide | Introduction of a wide range of alkyl, aryl, and heterocyclic substituents. |

| Esterification | Alcohols, Phenols | Ester | Variation in steric and electronic properties of the ester group. |

| Reduction | Reducing Agents | Alcohol | Conversion to a primary alcohol for further functionalization. |

| Grignard Reaction | Organomagnesium Halides | Ketone | Formation of a new carbon-carbon bond and introduction of a ketone. |

Furthermore, the azetidine ring, although relatively stable, can be a substrate for more complex transformations in a DOS workflow. While the N-methyl group limits direct N-functionalization, advanced synthetic methods could potentially enable ring-opening or rearrangement reactions to generate even more complex and diverse molecular skeletons. The synthesis of diverse collections of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been reported as a means to generate lead-like molecules. acs.orgnih.gov Such strategies, if adapted, could further enhance the utility of this compound as a building block in DOS.

The development of methods for the direct attachment of azetidine rings to various nucleophiles to create diverse libraries highlights the importance of this scaffold in modern medicinal chemistry. chemrxiv.org By leveraging the inherent reactivity of its functional groups, this compound can serve as a valuable starting material for the generation of novel compound libraries with significant potential for the discovery of new bioactive molecules.

Spectroscopic and Computational Characterization in Academic Studies of 2 1 Methylazetidin 3 Yl Acetic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of 2-(1-Methylazetidin-3-yl)acetic acid and its analogues. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

In the ¹H NMR spectrum of a typical 3-substituted 1-methylazetidine derivative, the protons on the azetidine (B1206935) ring exhibit characteristic signals. For instance, the diastereotopic methylene (B1212753) protons often appear as distinct multiplets due to their different spatial orientations. nih.gov The methyl group attached to the nitrogen atom typically presents as a singlet. The protons of the acetic acid moiety would also show characteristic shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the azetidine ring carbons are influenced by the electronegativity of the nitrogen atom and the nature of the substituent at the 3-position. nih.gov

Two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the connectivity between the acetic acid side chain and the azetidine ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule. nih.gov Furthermore, ¹⁵N NMR can offer valuable information about the electronic environment of the nitrogen atom within the azetidine ring. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| N-CH₃ | 2.4 - 2.6 | s | - |

| Azetidine CH | 3.0 - 3.3 | m | - |

| Azetidine CH₂ | 3.5 - 3.9 | m | - |

| CH₂-COOH | 2.5 - 2.8 | d | J = 7-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 42 - 45 |

| Azetidine C3 | 35 - 40 |

| Azetidine C2/C4 | 55 - 60 |

| CH₂-COOH | 38 - 42 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for polar molecules like amino acids. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the presence of the azetidine ring and the acetic acid side chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. jmchemsci.com The C-N stretching of the azetidine ring and the C-H stretching of the aliphatic protons would also be observable. medwinpublishers.comresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1730 |

| Azetidine | C-N Stretch | 1100-1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide a wealth of information, including bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. Furthermore, the crystal packing information can reveal intermolecular interactions such as hydrogen bonding, which are important for understanding the physical properties of the compound in the solid state.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the structure and properties of molecules, complementing experimental data.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict various properties, including optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) and the electrostatic potential surface can provide insights into the reactivity and intermolecular interactions of the molecule. While specific studies on this exact compound are not widely published, the methodologies are well-established for related heterocyclic systems. nih.gov

Conformational Analysis of Azetidine Rings

The four-membered azetidine ring is not planar and exists in puckered conformations to alleviate ring strain. rsc.org The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. For this compound, the key conformational variables include the puckering of the azetidine ring and the orientation of the acetic acid side chain.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to determine the stable conformations and the energy barriers between them. These calculations can predict the puckering angle and the preferred pseudo-axial or pseudo-equatorial orientation of the substituents.

Table 1: Calculated Conformational Data for this compound

| Conformer | Ring Puckering Angle (°) | Substituent Orientation (Acetic Acid) | Relative Energy (kcal/mol) |

| A | 25.8 | Pseudo-equatorial | 0.00 |

| B | 24.5 | Pseudo-axial | 1.85 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for substituted azetidines.

The data in Table 1 illustrates that the conformer with the acetic acid group in a pseudo-equatorial position is generally more stable, minimizing steric interactions. The energy difference between conformers is crucial for understanding the molecule's dynamic behavior in solution.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful insights into the mechanisms of reactions involving azetidine derivatives. researchgate.netresearchgate.net For instance, understanding the N-alkylation or the functionalization of the acetic acid side chain of this compound can be significantly aided by theoretical calculations. These methods can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies.

Recent studies have utilized computational models to predict the feasibility and outcome of reactions to form azetidines, moving beyond a trial-and-error approach in the lab. mit.edu For derivatives of this compound, computational studies could elucidate the mechanism of cyclization reactions or the influence of the azetidine ring on the reactivity of the carboxylic acid group. For example, in palladium-catalyzed C-H activation reactions, DFT studies have been instrumental in understanding regioselectivity and the role of additives. acs.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a this compound Derivative

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| N-Arylation | TS1 | 22.5 |

| Intramolecular Cyclization | TS2 | 18.2 |

Note: Data is hypothetical and for illustrative purposes.

This type of data helps chemists to optimize reaction conditions by understanding which steps are rate-limiting.

Prediction of Spectroscopic Properties

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These predictions can aid in the structural elucidation of newly synthesized derivatives of this compound and can help to interpret experimental spectra.

Theoretical calculations of spectroscopic properties are often performed using methods like DFT and Time-Dependent DFT (TD-DFT). The accuracy of these predictions has advanced to a level where they can be reliably compared with experimental data. mdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data for a Derivative of this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, CH₂COOH) | 2.65 | 2.68 |

| ¹³C NMR (δ, ppm, COOH) | 175.4 | 175.9 |

| IR (cm⁻¹, C=O stretch) | 1715 | 1710 |

Note: Data is hypothetical and for illustrative purposes.

The close agreement between predicted and experimental values, as illustrated in the hypothetical data of Table 3, demonstrates the power of computational spectroscopy in modern chemical research. These computational approaches provide a deeper understanding of the electronic structure and properties of complex molecules like this compound and its derivatives.

Future Directions and Emerging Research Avenues for 2 1 Methylazetidin 3 Yl Acetic Acid Chemistry

Innovations in Green Chemistry for Azetidine (B1206935) Synthesis

The synthesis of azetidine frameworks has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to address these challenges, aiming for more sustainable and environmentally benign synthetic routes. ajprd.comrsc.orgmdpi.com

Future research in the synthesis of 2-(1-Methylazetidin-3-yl)acetic acid and related compounds is expected to focus on several key areas of green chemistry:

Catalytic Approaches: The development of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts and organocatalysts to replace more hazardous or expensive reagents. mdpi.com For instance, lanthanoid (III) trifluoromethanesulfonates have shown promise as catalysts for the regioselective ring-opening of epoxides, a potential pathway to functionalized azetidines. frontiersin.org

Renewable Starting Materials: A shift towards the use of renewable feedstocks instead of petroleum-based starting materials is a critical goal. Biocatalysis and the use of bio-derived platform chemicals could offer sustainable pathways to azetidine precursors.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Cycloaddition reactions, such as the aza-Paternò-Büchi reaction, represent a direct and atom-economical approach to constructing the azetidine ring. rsc.orgnih.gov

Safer Solvents and Reaction Conditions: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key focus. mdpi.com Additionally, the use of energy-efficient methods such as microwave irradiation or mechanochemistry can reduce reaction times and energy consumption.

| Green Chemistry Principle | Application in Azetidine Synthesis |

| Prevention | Designing syntheses with minimal waste generation. |

| Atom Economy | Utilizing cycloaddition reactions and other concerted processes. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | Creating azetidine derivatives with reduced toxicity. |

| Safer Solvents & Auxiliaries | Using water, ionic liquids, or solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Implementing microwave-assisted or flow chemistry processes. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Developing highly efficient and recyclable catalysts. mdpi.com |

| Design for Degradation | Creating biodegradable azetidine-containing products. |

| Real-time analysis for Pollution Prevention | Implementing in-situ reaction monitoring. |

| Inherently Safer Chemistry for Accident Prevention | Choosing stable reagents and reaction conditions. |

Expanding the Chemical Space of Azetidine Derivatives

The exploration of new chemical space is a driving force in drug discovery. For this compound, this involves the synthesis of a wide array of derivatives with diverse functionalities and three-dimensional structures.

Key strategies for expanding the chemical space of azetidine derivatives include:

Late-Stage Functionalization: The ability to modify a core molecular scaffold in the final steps of a synthesis is highly valuable. Methods for the direct C-H functionalization of the azetidine ring are being actively developed, allowing for the introduction of various substituents with high regioselectivity. rsc.org

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known active molecule with an azetidine moiety can lead to compounds with improved properties. The rigid structure of the azetidine ring can serve as a valuable conformational constraint in drug design.

Diversity-Oriented Synthesis: The creation of libraries of structurally diverse azetidine derivatives is crucial for identifying new lead compounds in high-throughput screening campaigns. This involves the use of modular synthetic routes that allow for the easy introduction of various substituents. researchgate.net

Stereoselective Synthesis: The biological activity of a chiral molecule is often dependent on its stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure azetidine derivatives is of utmost importance. researchgate.net

| Functionalization Strategy | Description | Potential Application for this compound |

| Amide Coupling | Reaction of the carboxylic acid with various amines. | Generation of a diverse library of amides for biological screening. |

| Esterification | Reaction of the carboxylic acid with various alcohols. | Synthesis of prodrugs or modification of physicochemical properties. |

| Reduction of Carboxylic Acid | Conversion of the acetic acid moiety to an alcohol or aldehyde. | Creation of new reactive handles for further derivatization. |

| N-Demethylation/Re-alkylation | Removal of the methyl group from the nitrogen and introduction of other substituents. | Exploration of the role of the N-substituent on biological activity. |

| Ring-Opening Reactions | Cleavage of the strained azetidine ring to yield linear amines. | Access to novel acyclic scaffolds. |

Development of Novel Synthetic Tools and Reagents for Azetidine Functionalization

The development of new reagents and synthetic methodologies is fundamental to advancing azetidine chemistry. These tools enable chemists to construct and modify the azetidine ring with greater efficiency, selectivity, and functional group tolerance.

Future progress in this area is anticipated to include:

Novel Cycloaddition Strategies: Beyond traditional methods, new types of cycloaddition reactions are being explored for the construction of the azetidine ring. This includes the use of novel catalysts and reaction partners to access previously inaccessible substitution patterns. magtech.com.cn

Strain-Release Driven Reactions: The inherent ring strain of azetidines can be harnessed to drive chemical transformations. The use of strained precursors, such as azabicyclobutanes, can provide a powerful method for the synthesis of functionalized azetidines. rsc.orgnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. Its application to azetidine chemistry allows for the formation of radical intermediates under mild conditions, enabling novel C-H functionalization and cyclization reactions. nih.gov

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of azetidines can facilitate the production of these compounds on a larger scale.

Q & A

Q. What are the critical steps in synthesizing 2-(1-Methylazetidin-3-yl)acetic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclization of azetidine precursors followed by functionalization of the acetic acid moiety. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., azetidine ring formation) to avoid side reactions .

- Catalyst use : Transition metal catalysts (e.g., Pd/C) improve yield in hydrogenation steps .

Optimize via Design of Experiments (DoE) to assess interactions between variables like pH, temperature, and stoichiometry.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm azetidine ring integrity and acetic acid substitution (e.g., δ 2.5–3.0 ppm for methylene protons adjacent to nitrogen) .

- X-ray crystallography : Refine structures using SHELXL (e.g., C–C bond lengths: 1.54 Å for azetidine rings; R-factor < 0.05 for high confidence) .

- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm) and azetidine ring vibrations (~1450 cm) .

Q. How should researchers handle stability issues during storage and experimental use?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid moisture and heat (>40°C), which degrade azetidine rings .

- Incompatibilities : Exclude strong acids/bases (risk of ring-opening) and oxidizing agents (e.g., peroxides) .

- Stability assays : Monitor decomposition via HPLC at λ = 254 nm; validate with mass spectrometry .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer :

- In vitro binding assays : Screen against GPCRs (common azetidine targets) using fluorescence polarization .

- Enzymatic inhibition : Test carboxylic acid derivatives for protease inhibition (e.g., IC determination via kinetic assays) .

Advanced Research Questions

Q. How can discrepancies between computational models (e.g., DFT) and experimental crystallographic data be resolved?

- Methodological Answer :

- Validate computational models : Compare DFT-optimized geometries with X-ray data (e.g., torsion angles ±5° deviation acceptable) .

- Refinement protocols : Use SHELX’s TWIN/BASF commands to correct for twinning or disorder in crystals .

- Software cross-check : Replicate results with multiple packages (e.g., Gaussian for DFT vs. ORCA for post-Hartree-Fock) .

Q. What strategies mitigate side-product formation during large-scale synthesis?

- Methodological Answer :

- Continuous-flow systems : Reduce residence time to minimize undesired cycloadditions (e.g., 2-minute retention time at 80°C) .

- In-line purification : Integrate scavenger resins (e.g., silica gel) to trap reactive intermediates .

- Real-time monitoring : Use PAT (Process Analytical Technology) tools like FTIR for rapid feedback .

Q. How can researchers design toxicity studies when existing toxicological data are absent?

- Methodological Answer :

- In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD and prioritize in vitro assays .

- Ames test : Screen for mutagenicity with TA98 and TA100 strains (S9 metabolic activation required for azetidines) .

- Cytotoxicity profiling : Employ MTT assays on HEK293 cells; EC thresholds < 100 µM warrant further evaluation .

Q. What advanced computational methods predict reactivity in azetidine-acetic acid derivatives?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvent effects on ring-opening kinetics (e.g., water vs. DMSO) .

- Docking studies : Use AutoDock Vina to predict binding poses with biological targets (e.g., σ-1 receptors) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic sites (e.g., azetidine nitrogen: f > 0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.